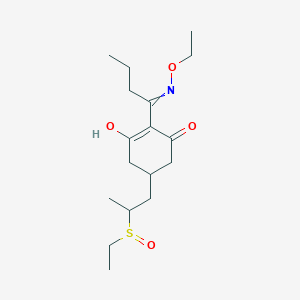
Sethoxydim sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sethoxydim sulfoxide is a chemical compound derived from sethoxydim, a post-emergence herbicide used to control grass weeds in various crops. This compound is a metabolite of sethoxydim and is known for its role in the environmental fate and degradation of the parent compound .
Méthodes De Préparation
The synthesis of sethoxydim sulfoxide typically involves the oxidation of sethoxydim. This can be achieved using various oxidizing agents under controlled conditions.
Analyse Des Réactions Chimiques
Sethoxydim sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized forms.
Reduction: Reduction reactions can revert this compound back to sethoxydim or other reduced forms.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Sethoxydim sulfoxide has several scientific research applications, including:
Environmental Studies: Used to study the degradation and environmental fate of sethoxydim in soil and water.
Agricultural Research: Helps in understanding the metabolism and breakdown of herbicides in crops and soil.
Analytical Chemistry: Employed as a reference standard in pesticide residue analysis
Mécanisme D'action
Sethoxydim sulfoxide, like its parent compound sethoxydim, inhibits acetyl CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts lipid formation, leading to the death of grass weeds. The compound is absorbed by the foliage and translocated to the meristematic tissues, where it exerts its herbicidal effects .
Comparaison Avec Des Composés Similaires
Sethoxydim sulfoxide is similar to other cyclohexene oxime herbicides, such as clethodim and tralkoxydim. it is unique in its specific metabolic pathway and environmental behavior. Unlike clethodim, which has a different chemical structure and mode of action, this compound is specifically derived from sethoxydim and shares its selective herbicidal properties .
Similar compounds include:
Clethodim: Another cyclohexene oxime herbicide with a different chemical structure.
Tralkoxydim: A herbicide with a similar mode of action but different chemical properties
Propriétés
Numéro CAS |
114480-24-9 |
|---|---|
Formule moléculaire |
C17H29NO4S |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO4S/c1-5-8-14(18-22-6-2)17-15(19)10-13(11-16(17)20)9-12(4)23(21)7-3/h12-13,19H,5-11H2,1-4H3 |
Clé InChI |
JSINUQQVQZIIPI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


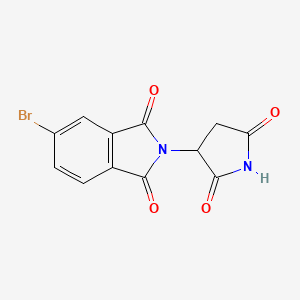
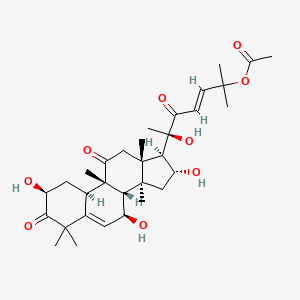
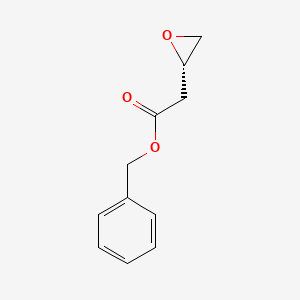

![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
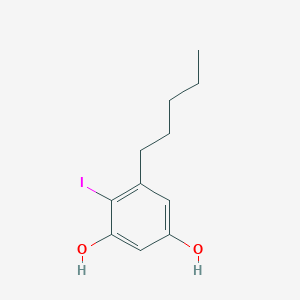
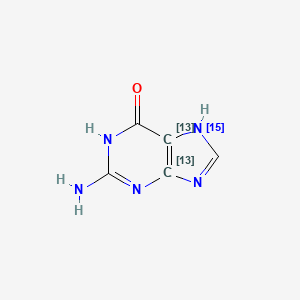
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
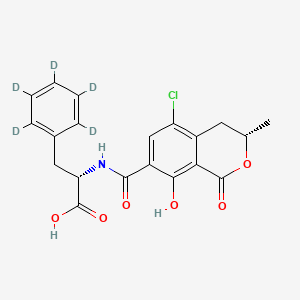
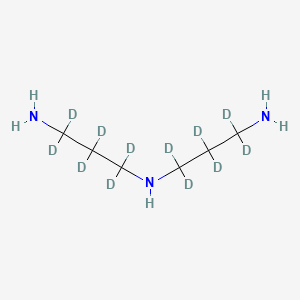
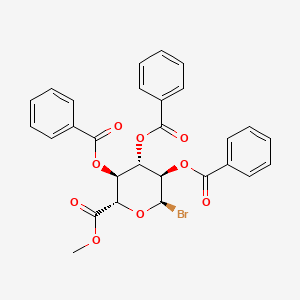
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
